Isavuconazonium sulfate

Overview

Description

Isavuconazonium sulfate, sold under the brand name Cresemba, is a systemic antifungal medication of the triazole class. It is used to treat invasive aspergillosis and mucormycosis . The most common side effects include abnormal liver tests, nausea, vomiting, difficulty breathing, abdominal pain, diarrhea, injection site reactions, headache, low blood potassium, and skin rash . Isavuconazonium is a prodrug of isavuconazole .

Synthesis Analysis

An efficient and practical process for the synthesis of isavuconazonium sulfate was described in a study. The synthesis route involves the usage of the ion exchange resin instead of H2SO4 to introduce the HSO4 − anion in the formulation of quaternary ammonium salt .Molecular Structure Analysis

The solid form landscape of isavuconazole including solvate, polymorph and salt screening was studied systematically. The solid-state properties of the initial crystalline ISV and newly obtained forms were described for the first time .Chemical Reactions Analysis

Isavuconazonium sulfate is a water-soluble prodrug that rapidly converts to the active triazole antifungal agent isavuconazole in the systemic circulation. Isavuconazole has broad antifungal activity that includes Candida, Aspergillus spp., and Mucorales .Physical And Chemical Properties Analysis

The solid form landscape of isavuconazole including solvate, polymorph and salt screening was studied systematically. The solid-state properties of the initial crystalline ISV and newly obtained forms were described for the first time .Scientific Research Applications

Treatment of Invasive Aspergillosis

Isavuconazonium sulfate is used for the treatment of invasive aspergillosis (IA), a serious infection caused by a type of fungus (Aspergillus) that often occurs in people who have a weakened immune system . It is sold under the brand name of CRESEMBA by Astellas .

Treatment of Invasive Mucormycosis

In addition to invasive aspergillosis, Isavuconazonium sulfate is also indicated for the treatment of invasive mucormycosis (IM), another serious fungal infection . This broad-spectrum azole antifungal agent has shown efficacy in clinical trials .

Prodrug of Isavuconazole

Isavuconazonium sulfate is the prodrug of isavuconazole, a broad-spectrum azole antifungal indicated for invasive fungal infections . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug.

Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms

Isavuconazonium sulfate has been studied for its potential in immediate-release solid oral dosage forms. A Biopharmaceutics Classification System (BCS)-based biowaiver is a regulatory option to substitute appropriate in vitro data for in vivo bioequivalence studies .

Inhibitor of Fungal Lanosterol 14α-Demethylation

Similar to other azoles, isavuconazole, the active form of Isavuconazonium sulfate, inhibits cytochrome P450 (CYP)–dependent 14α-lanosterol demethylation, which is essential for fungal cell membrane ergosterol synthesis .

Treatment of Disseminated Coccidioidomycosis

In vitro results have translated into in vivo efficacy in a murine model of disseminated coccidioidomycosis where improved survival and reduced fungal burden were observed with isavuconazole treatment .

Mechanism of Action

Target of Action

Isavuconazonium sulfate is a prodrug that is rapidly hydrolyzed in the blood to active isavuconazole . The primary target of isavuconazole is the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p) . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane .

Mode of Action

Isavuconazole inhibits the synthesis of ergosterol by inhibiting lanosterol 14-alpha-demethylase . This enzyme is responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane . By inhibiting this enzyme, isavuconazole disrupts the production of ergosterol, leading to an accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane . This weakens the membrane structure and function, thereby inhibiting the growth and proliferation of the fungi .

Biochemical Pathways

The inhibition of lanosterol 14-alpha-demethylase by isavuconazole disrupts the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane . Its depletion and the accumulation of abnormal sterol intermediates cause significant disruption to the cell membrane, leading to impaired fungal cell growth and function .

Pharmacokinetics

Isavuconazonium sulfate exhibits predictable pharmacokinetics . After oral or intravenous administration, it is rapidly hydrolyzed by esterases in the blood or the gastrointestinal tract to the active form, isavuconazole . Isavuconazole is metabolized by CYP3A4, CYP 3A5 and UGT . It is excreted via both feces (46.1%) and urine (45.5%) . The time to peak concentration after oral administration is 2 to 3 hours, and the elimination half-life is approximately 130 hours . Isavuconazole has excellent oral bioavailability of >98%, and its absorption is almost unaffected by food intake, gastric acid inhibitor drugs, or even mucositis .

Result of Action

The inhibition of ergosterol synthesis by isavuconazole results in a weakened fungal cell membrane, leading to impaired fungal cell growth and function . This makes isavuconazole effective against a variety of yeasts, molds, and dimorphic fungi . It is currently FDA-approved for the treatment of invasive aspergillosis and mucormycosis .

Action Environment

The action of isavuconazonium sulfate can be influenced by various environmental factors. For instance, the presence of certain drugs can affect its metabolism, as it is metabolized by CYP3A4, CYP 3A5 and UGT . Therefore, concurrent use of strong CYP3A4 inhibitors or inducers can affect the plasma levels of isavuconazole . Furthermore, the absorption of isavuconazole is almost unaffected by food intake, gastric acid inhibitor drugs, or even mucositis . This makes it a suitable antifungal agent for patients with various dietary habits and gastrointestinal conditions .

Safety and Hazards

Future Directions

There are several areas where further data are required for isavuconazonium sulfate. These include the necessity of antifungal therapeutic drug monitoring, its role in the prevention of invasive fungal infections in highly immunocompromised patients, the clinical impact of its CYP450 interactions compared to voriconazole and posaconazole, and the significance of its QTc interval shortening properties .

properties

IUPAC Name |

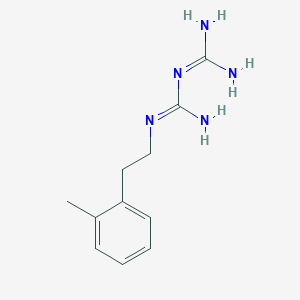

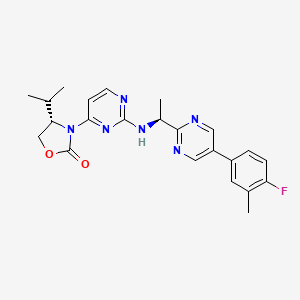

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXUIUUOMSMZKJ-KLFWAVJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36F2N8O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026216 | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isavuconazonium sulfate | |

CAS RN |

946075-13-4 | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946075-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isavuconazonium sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946075134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAVUCONAZONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Q44514JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of isavuconazonium sulfate?

A1: Isavuconazonium sulfate itself is a prodrug that is rapidly converted in the body to isavuconazole, the active antifungal agent. Isavuconazole targets the fungal cytochrome P450 family enzyme lanosterol 14-alpha-demethylase (CYP51). [] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, isavuconazole disrupts ergosterol production, leading to fungal cell membrane instability, increased permeability, and ultimately cell death. []

Q2: Does isavuconazole penetrate the site of infection effectively?

A3: Research suggests that isavuconazole demonstrates good tissue penetration. Studies using a mouse model of invasive pulmonary aspergillosis showed that isavuconazole rapidly reaches the lungs and even crosses the blood-brain barrier, indicating its potential for treating central nervous system infections. [, ]

Q3: What is the pharmacokinetic profile of isavuconazole?

A4: Isavuconazonium sulfate is rapidly hydrolyzed to isavuconazole in plasma. [] Isavuconazole exhibits linear pharmacokinetics, meaning its concentration in the body increases proportionally with dose. [, ] It has high oral bioavailability, indicating efficient absorption from the gastrointestinal tract. []

Q4: How does food intake affect isavuconazole absorption?

A5: Studies show that food does not significantly impact the absorption of isavuconazole. [] This is a significant advantage over some other azole antifungals, which require strict fasting conditions for optimal absorption.

Q5: How does hepatic impairment affect isavuconazole clearance?

A7: Clearance of isavuconazole is reduced in patients with mild and moderate hepatic impairment. [] While dosage adjustments may not be necessary due to a relatively wide safety margin, close monitoring is crucial in this population.

Q6: What types of fungal infections has isavuconazonium sulfate been studied for?

A8: Isavuconazonium sulfate has been extensively studied for its efficacy in treating invasive aspergillosis and invasive mucormycosis. [, , , ] Studies demonstrate comparable or superior efficacy to existing treatment options for these challenging fungal infections. [, ]

Q7: Are there any known mechanisms of resistance to isavuconazole?

A7: While isavuconazole demonstrates activity against some azole-resistant strains, the emergence of resistance is a concern. Further research is crucial to fully understand the mechanisms of resistance to isavuconazole and develop strategies to mitigate its development.

Q8: Does isavuconazonium sulfate interact with other medications?

A8: Like all medications, isavuconazonium sulfate may interact with other drugs. It is essential to review the prescribing information for a comprehensive list of potential drug interactions.

Q9: What are the available formulations of isavuconazonium sulfate?

A13: Isavuconazonium sulfate is available in both intravenous and oral formulations, offering flexibility in administration based on patient needs. [, ]

Q10: Can isavuconazonium sulfate be administered via a nasogastric tube?

A14: Studies have shown that administration of isavuconazonium sulfate intravenous solution via a nasogastric tube is bioequivalent to oral administration, providing a viable option for patients unable to swallow capsules. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)